

CAS number 5220-49-5 properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-cyclohexen-1-one

Cat. No.: B1266254

[Get Quote](#)

Core Compound Identification and Structure

- CAS Number: 5220-49-5[1][2]
- IUPAC Name: 3-aminocyclohex-2-en-1-one[1]
- Synonyms: 3-Amino-2-cyclohexenone, 1-Amino-3-oxo-1-cyclohexene, 3-Aminocyclohexenone[1][3]
- Molecular Formula: C₆H₉NO[1]
- Molecular Weight: 111.14 g/mol [1]
- Chemical Class: Enaminone, a class of compounds featuring a conjugated system of an amine and a ketone.[4][5]
- Structure:
 - SMILES: C1CC(=CC(=O)C1)N[1]
 - InChI Key: ZZMRPOAHZITKBV-UHFFFAOYSA-N[1][3]

Physicochemical and Safety Data

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Light yellow to brown or dark green powder/crystal.	[6]
Melting Point	129-133 °C (lit.)	[7]
Density (Predicted)	1.091 ± 0.06 g/cm ³	[7]
Purity	Commercially available at >95% or >98% purity.	[3]

Table 2: GHS Hazard and Precautionary Statements

Classification	Code	Description	Source(s)
Hazard Class	Skin Irrit. 2	Causes skin irritation.	[1][2][3]
Eye Irrit. 2	Causes serious eye irritation.	[1][2][3]	
STOT SE 3	May cause respiratory irritation.	[1][2][3]	
Hazard Statement	H315	Causes skin irritation.	[1][2]
H319	Causes serious eye irritation.	[1][2]	
H335	May cause respiratory irritation.	[1][2]	
Precautionary Statement	P261	Avoid breathing dust.	[1][6]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[3][6]	
P302+P352	IF ON SKIN: Wash with plenty of soap and water.	[1]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1][6]	

Role in Drug Discovery and Organic Synthesis

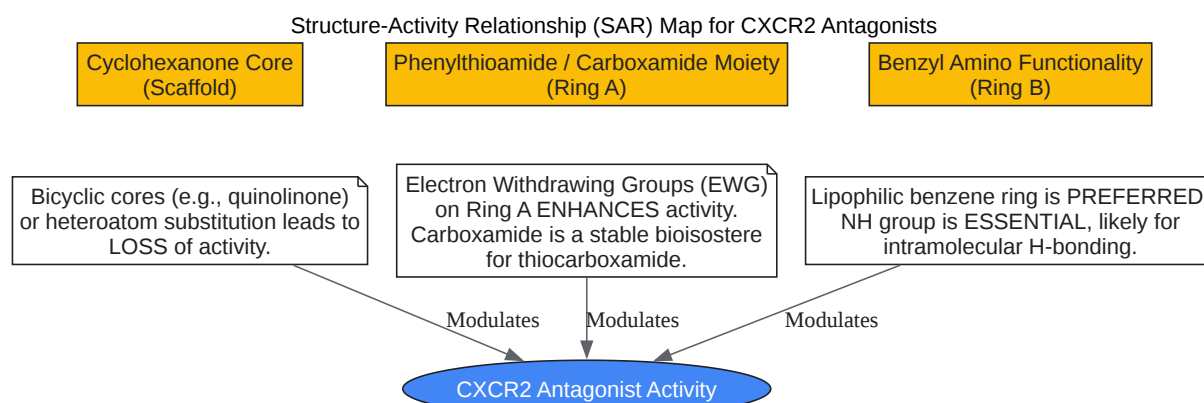
3-Amino-2-cyclohexen-1-one is a key building block for synthesizing heterocyclic compounds with potential biological activity.[4] Its value lies in its versatile reactivity as a synthon.

Precursor for CXCR2 Antagonists

The 3-aminocyclohex-2-en-1-one core structure is a validated template for developing novel antagonists for the CXC chemokine receptor 2 (CXCR2), a G-protein coupled receptor implicated in inflammatory diseases.[8]

Structure-Activity Relationship (SAR) Summary:

A study exploring derivatives of this core identified key structural features influencing CXCR2 inhibitory activity. The SAR can be broken down into three main components of the derivative molecules: the cyclohexanone core, a phenylthioamide/carboxamide moiety, and a benzyl amino functionality.



[Click to download full resolution via product page](#)

Caption: Key SAR findings for 3-aminocyclohex-2-en-1-one derivatives.

Quantitative Data:

The inhibitory activity of synthesized derivatives was quantified using a CXCR2-specific Tango assay. The results are presented as IC₅₀ values, indicating the concentration required for 50% inhibition.

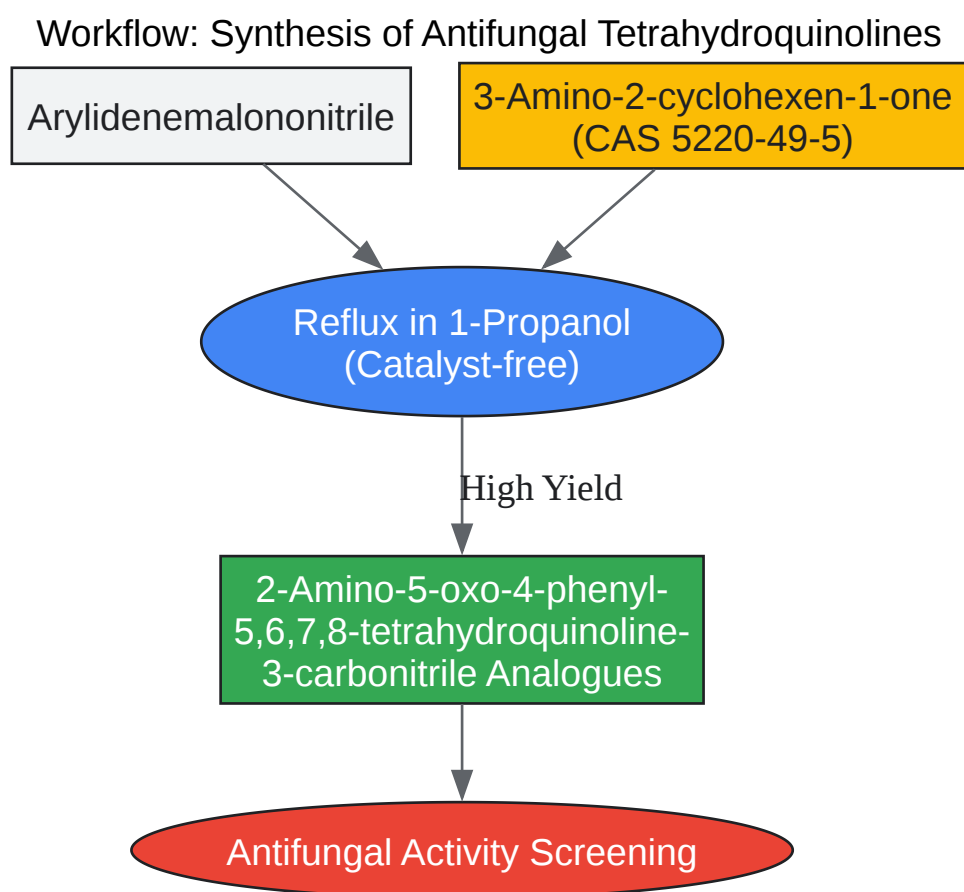
Table 3: CXCR2 Inhibitory Activity of Selected Derivatives

Compound ID	Core Modification	Phenyl Carboxamide Moiety	Benzyl Amino Moiety	IC ₅₀ (μM) [a]	Source
16	Cyclohexenone	Carboxamide	Unsubstituted	5.0 ± 0.1	[8]
CX4338	Cyclohexenone	Thiocarboxamide	Unsubstituted	4.2 ± 1.1	[8]
2	Thiazolopyrimidinone	N/A	N/A	> 50	[8]
3	Quinolinone	N/A	N/A	> 50	[8]
24	Cyclohexenone	Carboxamide	4-F	2.9 ± 0.4	[8]
26	Cyclohexenone	Carboxamide	2-Cl	2.5 ± 0.9	[8]

[a] CXCR2 inhibition was determined using the CXCR2 Tango assay. Values are the mean ± SD of at least three independent determinations.[8]

Precursor for Antifungal Agents

3-Amino-2-cyclohexen-1-one is a reactant in the catalyst-free synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues. These resulting compounds have been evaluated for antifungal activity.[9][10][11]



[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing antifungal agents.

Experimental Methodologies

Synthesis of 3-Amino-2-cyclohexen-1-one (from 1,3-Cyclohexanedione)

- Reactants: 1,3-Cyclohexanedione and ammonium acetate.
- Apparatus: Three-necked flask equipped for stirring and heating in an oil bath.

- Procedure:
 - Charge the flask with 1,3-cyclohexanedione (1.0 eq) and ammonium acetate (1.3 eq).
 - Stir the mixture thoroughly.
 - Heat the mixture in an oil bath to 110°C for 15 minutes.
 - Remove from heat and allow to cool to room temperature, upon which the product solidifies.
 - For purification, the solid can be recrystallized from a solvent such as ethyl acetate.^[6]

Biological Evaluation: CXCR2 Tango Assay

- Assay Principle: The Tango™ GPCR assay is a proprietary method used to quantify ligand-induced receptor activation by measuring the recruitment of β -arrestin to the receptor. This interaction leads to the cleavage of a transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
- General Protocol (as inferred from literature):
 - Maintain a stable cell line co-expressing the human CXCR2 receptor fused to a transcription factor and a β -arrestin/protease fusion protein.
 - Plate the cells in appropriate assay plates and incubate.
 - Treat the cells with varying concentrations of the test compounds (derivatives of 3-aminocyclohex-2-en-1-one).
 - Stimulate the receptor with its cognate chemokine ligand (e.g., CXCL8/IL-8).
 - Incubate to allow for receptor activation, β -arrestin recruitment, and subsequent reporter gene expression.
 - Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter).

- Data is normalized to controls and IC₅₀ values are calculated from the dose-response curves.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminocyclohex-2-en-1-one | C₆H₉NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-cyclohexen-1-one - High purity | EN [georganics.sk]
- 3. 3-Amino-2-cyclohexen-1-one, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one|CAS 400873-21-4 [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Synthesis and evaluation of antifungal properties of a series of the novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number 5220-49-5 properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266254#cas-number-5220-49-5-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com